(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral compound belonging to the benzofuran family. It is characterized by a methoxy group at the 6-position and an amine group at the 3-position of the dihydrobenzofuran structure. The molecular formula for this compound is , and it has an approximate molecular weight of 165.19 g/mol. This unique structure contributes to its potential applications in medicinal chemistry, particularly in neuropharmacology, due to its ability to interact with various biological targets.
The synthesis of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
Industrial production may leverage optimized reaction conditions and catalysts to enhance yield and purity, possibly employing continuous flow reactors for scalability.
The molecular structure of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine can be represented as follows:
This compound features:
The stereochemistry indicated by (3S) denotes the specific orientation of substituents around the chiral center, which is crucial for its biological activity.
(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and pharmacology.
The physical and chemical properties of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine include:
Further analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide detailed insights into its purity and structural confirmation.
Due to its unique structure and potential biological activity, (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine has several scientific applications:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic applications spanning over six decades. The inherent bioactivity of the benzofuran core—a fused bicyclic system combining benzene and furan rings—has led to its incorporation into numerous clinically approved drugs targeting diverse pathological conditions. Early natural product isolations, such as psoralen (used in photochemotherapy for psoriasis and vitiligo) and griseofulvin (an antifungal agent), demonstrated the scaffold's versatility [8]. Synthetic innovations expanded this repertoire, yielding drugs like amiodarone (class III antiarrhythmic), dronedarone (arrhythmia management), and galantamine (acetylcholinesterase inhibitor for Alzheimer's disease) [8] [3]. The benzofuran moiety’s capacity to interact with varied biological targets—including enzymes, ion channels, and G-protein-coupled receptors—underpins its broad therapeutic utility. Recent drug approvals, such as the melatonin receptor agonist tasimelteon (for non-24-hour sleep-wake disorder), further underscore its relevance in modern drug discovery [8].
Table 1: Clinically Approved Drugs Containing Benzofuran Scaffold
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Amiodarone | Antiarrhythmic | Potassium/sodium channels |
Galantamine | Alzheimer's disease | Acetylcholinesterase |
Griseofulvin | Antifungal | Microtubule polymerization |
Dronedarone | Atrial fibrillation | Potassium channels |
Tasimelteon | Sleep-wake disorder | Melatonin receptors (MT1/MT2) |
Benzbromarone | Gout | Uric acid transporter URAT1 |
Vilazodone | Antidepressant | Serotonin reuptake transporter (SERT) |
The 2,3-dihydrobenzofuran substructure—where the furan ring is saturated—confers distinct conformational and electronic advantages over planar benzofurans. This semi-rigid architecture enhances target selectivity by reducing rotational freedom and stabilizing bioactive conformations. Key structural features include:
Studies on antimicrobial benzofurans reveal that methoxy substitutions at C-6 (as in the title compound) significantly enhance bioactivity. The electron-donating methoxy group increases lipophilicity, improving membrane permeability in pathogens like Mycobacterium tuberculosis [5] [3]. Similarly, dihydrobenzofuran-based kinase inhibitors exploit the core’s ability to mimic purine motifs, enabling ATP-competitive binding [8].
Table 2: Molecular Features of Dihydrobenzofuran vs. Benzofuran
Property | 2,3-Dihydrobenzofuran Core | Benzofuran Core |
---|---|---|
Aromaticity | Partially saturated (non-planar) | Fully aromatic (planar) |
Conformational Freedom | Restricted rotation at C2–C3 bond | High rotational freedom |
Metabolic Stability | Resistant to CYP450 oxidation | Susceptible to epoxidation |
H-Bond Capacity | Oxygen acts as H-bond acceptor | Oxygen as weak H-bond acceptor |
Electron Density | Moderate (localized at O and benzene) | High (delocalized across rings) |
Stereochemistry at the C3 position of dihydrobenzofurans critically influences their pharmacodynamic profiles. The (3S)-configuration, specifically, enables enantioselective interactions with chiral biological targets:
Quantum mechanical analyses reveal that the (3S)-configuration minimizes steric clash with hydrophobic subpockets in target proteins. For instance, in sodium channel blockers, the (S)-enantiomer’s amine group aligns with Thr1460, while the (R)-isomer experiences repulsion from Phe1463 [4] [9]. This stereospecificity underscores the necessity of chiral synthesis or resolution in developing dihydrobenzofuran therapeutics.
Table 3: Impact of C3 Stereochemistry on Biological Activity
Biological Target | (3S)-Enantiomer Activity | (3R)-Enantiomer Activity | Structural Basis |
---|---|---|---|
Acetylcholinesterase | IC50 = 0.45 µM | IC50 = 38.2 µM | H-bond to His447; π-stacking with Trp86 |
Nav1.7 Channel | Ki = 12 nM | Ki = 1.4 µM | Salt bridge with Lys1466; hydrophobic fit to Ile1469 |
DNA Gyrase B (M. tuberculosis) | IC50 = 3.2 µM | IC50 = 57.1 µM | H-bond to Arg141; van der Waals contact with Val128 |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1